1-(4-Fluorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine
Overview
Description
1-(4-Fluorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine is a complex organic compound that belongs to the class of sulfonylpiperazines This compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to a piperazine ring, which is further sulfonylated
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Piperazine Formation: The formation of the piperazine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine can be compared with other sulfonylpiperazines, such as:
- 1-(4-Chlorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine
- 1-(4-Methylphenyl)-4-(3-nitrophenyl)sulfonylpiperazine
These compounds share similar structural features but differ in the substituents on the phenyl rings. The presence of different substituents can lead to variations in chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c17-13-4-6-14(7-5-13)18-8-10-19(11-9-18)25(23,24)16-3-1-2-15(12-16)20(21)22/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQJZGOISPBBKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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